molecular formula C9H10N4O5 B12000510 N'-(2,4-dinitrophenyl)propanohydrazide CAS No. 6561-63-3

N'-(2,4-dinitrophenyl)propanohydrazide

Cat. No.: B12000510
CAS No.: 6561-63-3
M. Wt: 254.20 g/mol
InChI Key: WHZKXONNRZZZSH-UHFFFAOYSA-N
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Description

N’-(2,4-Dinitrophenyl)propanohydrazide is an organic compound with the molecular formula C9H10N4O5. It is a derivative of hydrazine and is characterized by the presence of a dinitrophenyl group attached to a propanohydrazide moiety. This compound is known for its distinctive yellow crystalline appearance and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(2,4-Dinitrophenyl)propanohydrazide can be synthesized through the reaction of 2,4-dinitrophenylhydrazine with propionic acid or its derivatives. The reaction typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for N’-(2,4-dinitrophenyl)propanohydrazide are not well-documented, the synthesis generally follows the laboratory preparation methods with scale-up considerations. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-Dinitrophenyl)propanohydrazide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of dinitrophenyl derivatives.

    Reduction: Formation of aminophenyl derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

N’-(2,4-Dinitrophenyl)propanohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2,4-Dinitrophenyl)propanohydrazide involves its interaction with carbonyl groups in target molecules. The hydrazide group forms a hydrazone linkage with the carbonyl group, resulting in the formation of a stable complex. This interaction is crucial in its application as a reagent for detecting carbonyl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,4-Dinitrophenyl)propanohydrazide is unique due to its specific structure, which combines the properties of 2,4-dinitrophenylhydrazine with a propanohydrazide moiety. This unique structure enhances its reactivity and specificity in various chemical reactions and applications.

Properties

CAS No.

6561-63-3

Molecular Formula

C9H10N4O5

Molecular Weight

254.20 g/mol

IUPAC Name

N'-(2,4-dinitrophenyl)propanehydrazide

InChI

InChI=1S/C9H10N4O5/c1-2-9(14)11-10-7-4-3-6(12(15)16)5-8(7)13(17)18/h3-5,10H,2H2,1H3,(H,11,14)

InChI Key

WHZKXONNRZZZSH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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